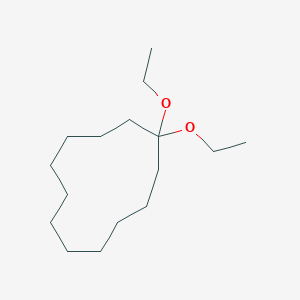
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine is a compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a piperazine ring substituted with a methyl group and an isoquinoline ring, making it a unique and versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects are mediated through the modulation of receptor activity, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Piperazine: A simpler structure with two nitrogen atoms in a six-membered ring.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: A derivative with a benzoic acid group.
Prochlorperazine: A piperazine phenothiazine used as an antipsychotic.
Uniqueness: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine stands out due to its unique combination of a piperazine ring and an isoquinoline ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H18N4 |
|---|---|
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)isoquinolin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-12-5-3-2-4-11(12)10-13(15)16-14/h2-5,10H,6-9H2,1H3,(H2,15,16) |
Clave InChI |
JUCGKLKPWQLEBV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=NC(=CC3=CC=CC=C32)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Amino-2-Cyanophenylamino]Oxoacetic Acid Ethyl Ester](/img/structure/B8534380.png)




![Benzenamine,4-[4-(1,5-dimethyl-1h-imidazol-2-yl)-1-piperazinyl]-](/img/structure/B8534419.png)




![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)


